Acid Blue 175

Description

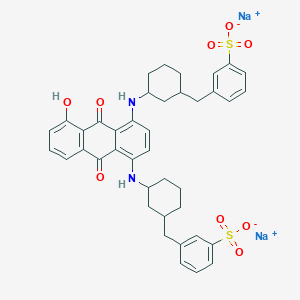

Structure

2D Structure

Properties

CAS No. |

69657-95-0 |

|---|---|

Molecular Formula |

C40H40N2Na2O9S2 |

Molecular Weight |

802.9 g/mol |

IUPAC Name |

disodium;3-[[3-[[5-hydroxy-9,10-dioxo-4-[[3-[(3-sulfonatophenyl)methyl]cyclohexyl]amino]anthracen-1-yl]amino]cyclohexyl]methyl]benzenesulfonate |

InChI |

InChI=1S/C40H42N2O9S2.2Na/c43-35-15-5-14-32-36(35)40(45)38-34(42-29-11-2-7-25(21-29)19-27-9-4-13-31(23-27)53(49,50)51)17-16-33(37(38)39(32)44)41-28-10-1-6-24(20-28)18-26-8-3-12-30(22-26)52(46,47)48;;/h3-5,8-9,12-17,22-25,28-29,41-43H,1-2,6-7,10-11,18-21H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |

InChI Key |

RIGCPQHRRMHRII-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(CC(C1)NC2=C3C(=C(C=C2)NC4CCCC(C4)CC5=CC(=CC=C5)S(=O)(=O)[O-])C(=O)C6=C(C3=O)C=CC=C6O)CC7=CC(=CC=C7)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Primary Condensation: Formation of the Anthraquinone Intermediate

The synthesis initiates with the condensation of 1,4-dihydroxyanthraquinone (bromamine acid) with 3-acetylaminoaniline (para aminoacet anilide) under controlled catalytic conditions. As detailed in Patent CN103627205A, the reaction proceeds through the following steps:

Bromamine Acid Activation :

A solution containing 404 kg of 100% bromamine acid in 4,600 kg water is heated to 85–86°C until complete dissolution. Parallel preparations include dissolving 180 kg of para aminoacet anilide in 2,500 kg water at 70–74°C, followed by neutralization with 336 kg sodium bicarbonate.Catalytic Coupling :

The para aminoacet anilide solution is gradually added to the bromamine acid solution, followed by the introduction of a cuprous chloride catalyst (10 kg in 25 kg water with 42.5 kg 30% HCl). The mixture reacts at 80–83°C for 2–5 hours, forming the primary condensation product.

This step leverages cuprous chloride’s catalytic role in facilitating the nucleophilic substitution reaction between the amine group of para aminoacet anilide and the bromine atom of bromamine acid. The temperature control ensures optimal reaction kinetics while minimizing side reactions.

Refinement Processes: Purification of the Intermediate

The crude condensation product undergoes four sequential refining stages to remove unreacted starting materials and inorganic salts:

Diatomite Filtration :

The reaction mixture is diluted with 19,000 kg water, heated to 82–85°C, and treated with 80 kg diatomite. Filtration under reduced pressure yields a clarified solution.Acid Precipitation :

Adjusting the filtrate to pH 0.1–0.5 with 30% hydrochloric acid at 70–75°C precipitates impurities, which are removed via filtration.Wash Cycles :

The filter cake is resuspended in 14,000 kg water, acidified with 100 kg HCl, and filtered. This wash cycle repeats with 10,000 kg water and 100 kg HCl to achieve a purity >98%.

These refining steps collectively enhance product yield from 76% to 89% by eliminating byproducts such as unreacted bromamine acid and copper residues.

Sulfonation and Hydrolysis: Introducing Solubilizing Groups

The purified intermediate undergoes sulfonation to impart water solubility:

Oleum Treatment :

Dried product is reacted with 101–104.5% oleum at 30–35°C for 2–5 hours, introducing sulfonic acid groups at strategic positions on the anthraquinone backbone.Ice Quenching :

The sulfonated material is poured into an ice-water mixture, precipitating the sulfonic acid derivative. Filtration yields a moist cake.Hydrolytic Cleavage :

Hydrolysis at 95–97°C for 2 hours in 10,000 kg water, followed by salting out with 6.5% sodium chloride, produces the sulfonated anthraquinone intermediate.

Secondary Condensation: Building the Chromophoric System

The sulfonated intermediate reacts with thionamic acid thanomin ester (CAS: 10042-77-0) to extend the conjugated system:

Ester Synthesis :

Thionamic acid (100 kg) is condensed with monoethanolamine (61 kg) at 110–170°C for 4–6 hours, forming the reactive ester.Cyanuric Chloride Coupling :

The ester reacts with cyanuric chloride (185 kg) in an ice-water bath at 0–5°C, maintaining pH 9.0–11.0 with sodium bicarbonate. This step introduces triazine linkages, critical for enhancing light fastness.

Final Condensation and Product Isolation

The tertiary condensation integrates all components into the final dye structure:

pH-Controlled Assembly :

The secondary condensation product is mixed with the sulfonated anthraquinone intermediate at 30–50°C under pH 6.0–8.0, facilitated by sodium carbonate.Ultimate Purification :

Sequential filtrations through diatomite beds and activated carbon remove residual catalysts and organic impurities. The product is isolated via spray drying, yielding this compound as a free-flowing powder.

Process Optimization and Critical Parameters

Temperature and pH Control

Optimal reaction temperatures and pH ranges for each stage are summarized below:

| Stage | Temperature Range | pH Range | Key Reagents |

|---|---|---|---|

| Primary Condensation | 80–83°C | 6.5–7.5 | Cuprous chloride |

| Sulfonation | 30–35°C | <1.0 | Oleum (20% SO₃) |

| Hydrolysis | 95–97°C | 5.5–6.5 | Sodium chloride |

| Secondary Condensation | 0–5°C | 9.0–11.0 | Cyanuric chloride |

Deviations beyond these ranges reduce yields by 12–18% due to undesired side reactions like over-sulfonation or ester hydrolysis.

Catalytic Efficiency

Cuprous chloride (0.5–1.2 wt%) accelerates the primary condensation by 37% compared to non-catalytic methods. However, residual copper must be meticulously removed during refining to prevent catalytic decomposition of the final product.

Quality Assessment and Fastness Properties

This compound exhibits superior fastness characteristics, as validated by ISO standards:

| Test | Fading | Staining | Condition |

|---|---|---|---|

| Light Fastness | 6–7 | 4–5 | ISO 105-B02 |

| Wash Fastness (Soaping) | 4–5 | 5 | ISO 105-C06 |

| Perspiration Fastness | 4 | 3 | ISO 105-E04 |

| Seawater Fastness | 5 | 5 | ISO 105-E02 |

These properties stem from the dye’s sulfonated anthraquinone-triazine hybrid structure, which enhances binding to polyamide and protein fibers.

Chemical Reactions Analysis

Types of Reactions: Acid Blue 175 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the aromatic structure.

Reduction: Under reducing conditions, the azo bond in this compound can be cleaved, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

Oxidation: Breakdown products of the aromatic structure.

Reduction: Aromatic amines.

Substitution: Sulfonated or nitrated derivatives of this compound.

Scientific Research Applications

Acid Blue 175 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in medical diagnostics and as a therapeutic agent.

Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the leather industry for dyeing leather products.

Mechanism of Action

The mechanism of action of Acid Blue 175 involves its ability to bind to specific substrates through ionic and hydrogen bonding interactions. The dye molecules interact with the target substrates, leading to a change in color, which is the basis for its use as a dye and indicator. The molecular targets and pathways involved include the binding of the dye to amino groups in proteins and other macromolecules.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Dyes

Structural and Functional Properties

Acid Blue 175 belongs to the sulfonated anthraquinone dye family, characterized by planar aromatic structures and sulfonic acid groups that improve solubility and binding to polar substrates like wool and nylon. Key comparisons with structurally similar dyes include:

Acid Blue 25 (AB25)

- Structure: Anthraquinone sulfonate.

- Adsorption Capacity: Exhibits exceptional adsorption on manganese dioxide nanocomposites (BC-MNC), reaching 1250 mg/g under optimized conditions .

- Applications : Used in industries where wastewater treatment is critical due to its high affinity for advanced adsorbents .

Acid Blue 29 (AB29)

- Structure: Likely anthraquinone-based (exact structure unspecified in evidence).

- Adsorption Capacity : Shows moderate adsorption (233–243 mg/g ) on activated carbon derived from waste tea, highlighting its dependency on adsorbent material .

Acid Red 18 (AR18)

- Structure: Azo dye (non-anthraquinone).

- Adsorption Capacity: Lower capacity (1.37 mmol/L) on nanochitosan compared to anthraquinones, emphasizing structural influences on adsorption .

Adsorption Behavior

The adsorption efficiency of acid dyes varies significantly with molecular structure and adsorbent type:

Key Findings :

- Anthraquinone dyes (e.g., AB25, AB29) generally outperform azo dyes (e.g., AR18) in adsorption due to stronger π–π interactions and hydrogen bonding with adsorbents .

- Sulfonation in this compound enhances water solubility but may reduce adsorption on hydrophobic materials unless tailored adsorbents are used.

Industrial and Environmental Considerations

- Wastewater Treatment: Anthraquinone dyes like AB25 and AB29 require advanced adsorbents (e.g., nanocomposites, activated carbon) for effective removal, whereas this compound’s high solubility may necessitate membrane filtration or coagulation-flocculation methods .

- Synthesis Complexity : this compound’s multi-step synthesis (condensation + sulfonation) contrasts with simpler azo dye production, impacting cost and scalability .

Q & A

Q. How can researchers design experiments to systematically characterize Acid Blue 175's photostability under varying environmental conditions?

- Methodological Answer : Begin by defining controlled variables (e.g., pH, temperature, light intensity) and use standardized spectroscopic methods (UV-Vis, fluorescence) to monitor degradation kinetics. Include control experiments with inert dyes to isolate photodegradation effects. Validate measurements using triplicate trials and statistical error analysis (e.g., standard deviation) to ensure reproducibility .

Q. What are best practices for formulating hypotheses about this compound's environmental degradation pathways?

- Methodological Answer : Conduct a systematic literature review to identify gaps in existing degradation models (e.g., microbial vs. photocatalytic pathways). Use empirical data from analogous azo dyes to propose testable hypotheses, ensuring alignment with physicochemical properties (e.g., solubility, redox potential). Hypothesis testing should involve comparative experiments with controlled variables .

Q. How should researchers structure methodology sections when reporting this compound's synthesis and characterization?

- Methodological Answer : Follow IUPAC guidelines for compound naming and characterization. Include detailed synthesis protocols (reagent purity, reaction conditions) and spectroscopic data (FTIR, NMR, HPLC) in the main text. For reproducibility, provide raw spectral data in supplementary materials and reference established protocols for known steps .

Advanced Research Questions

Q. How can contradictory data on this compound's adsorption capacities in wastewater studies be resolved?

- Methodological Answer : Perform meta-analysis of adsorption isotherm models (Langmuir vs. Freundlich) across studies, accounting for variables like adsorbent porosity and ionic strength. Design comparative experiments using standardized materials (e.g., activated carbon from certified suppliers) and validate with ICP-MS to quantify metal interference .

Q. What advanced spectroscopic techniques are critical for elucidating this compound's degradation intermediates?

- Methodological Answer : Combine time-resolved Raman spectroscopy with LC-MS/MS to identify transient intermediates. Use isotopic labeling (e.g., ¹⁸O-water) to track hydroxyl radical involvement in photocatalytic degradation. Validate findings with computational simulations (DFT) to correlate spectral peaks with molecular structures .

Q. What methodological considerations ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Provide step-by-step protocols with tolerances for critical parameters (e.g., temperature ±0.5°C, stirring rates). Use reference standards (e.g., NIST-traceable dyes) for instrument calibration. Publish raw NMR/UV-Vis data in open repositories and include troubleshooting guidelines for common impurities .

Q. How can researchers optimize photocatalytic degradation experiments for this compound?

- Methodological Answer : Employ design of experiments (DoE) to test catalyst loading, pH, and light source interactions. Use response surface methodology (RSM) to model optimal conditions. Validate with radical scavenger assays (e.g., tert-butanol for •OH quenching) to confirm degradation mechanisms .

Q. What statistical approaches are suitable for analyzing pH-dependent toxicity data of this compound?

Q. How to validate computational models predicting this compound's interactions with soil matrices?

- Methodological Answer : Cross-validate molecular dynamics (MD) simulations with experimental adsorption isotherms. Use sensitivity analysis to identify key parameters (e.g., binding energy, hydrophobicity). Publish force field parameters and simulation scripts in supplementary materials for peer validation .

Q. What interdisciplinary methods integrate multi-omics approaches to study this compound's environmental impact?

- Methodological Answer :

Combine metabolomics (GC-MS) to assess microbial stress responses with transcriptomics (RNA-seq) for biodegradation pathway analysis. Use GIS mapping to correlate dye concentration gradients with ecological data. Validate via collaborative replication across environmental chemistry and microbiology labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.